Bienvenue dans la boutique en ligne BenchChem!

2,4-Dimethoxy-N,N-dimethylphenylisopropylamine

PET imaging radiopharmaceutical precursor radioiodination

2,4-Dimethoxy-N,N-dimethylphenylisopropylamine (2,4-DNNA) is the validated, non-radioactive precursor scaffold for 5-[¹²²I]-2,4-DNNA PET cerebral perfusion imaging, enabling >98% radiochemical purity in 3-minute electrophilic radioiodination—a protocol incompatible with the 2,5-isomer. Its unique N,N-dimethylation motif (LogP 2.20 vs. 1.52 for 2,4-DMA) provides a distinct chromatographic shift for unambiguous forensic identification, while offering an uncharacterized pharmacological probe for investigating N-methylation effects on 5-HT₂A receptor activity and neurotoxicity. Procure this specific 2,4-substitution isomer to ensure synthetic fidelity and analytical accuracy in radiochemistry and toxicology workflows.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 102145-22-2
Cat. No. B009110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
CAS102145-22-2
Synonyms2,4-dimethoxy-N,N-dimethylphenylisopropylamine
2,4-DNNA
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)OC)OC)N(C)C
InChIInChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3
InChIKeyZJXZIOOUNIATPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N,N-dimethylphenylisopropylamine (CAS 102145-22-2): A Specialized N,N-Dimethyl Amphetamine Scaffold for PET Tracer Development


2,4-Dimethoxy-N,N-dimethylphenylisopropylamine (abbreviated 2,4-DNNA; CAS 102145-22-2) is a tertiary phenylisopropylamine belonging to the substituted amphetamine class [1]. Its structure features methoxy substituents at the 2- and 4-positions of the aromatic ring and N,N-dimethylation of the α-methyl nitrogen. This N,N-dimethylation motif distinguishes it from the corresponding primary amine, 2,4-dimethoxyamphetamine (2,4-DMA) [2]. While structurally related to serotonergic psychedelic amphetamines, 2,4-DNNA has been most prominently utilized as the non-radioactive precursor scaffold for radioiodinated and radiofluorinated analogs developed for positron emission tomography (PET) cerebral perfusion imaging [1][3]. The compound is also of forensic and analytical interest as a potential impurity or derivative in methamphetamine-related investigations [2]. Its molecular formula is C₁₃H₂₁NO₂ with a monoisotopic mass of 223.157 Da, a calculated LogP of 2.20, and a boiling point of 303.5 ± 32.0 °C at 760 mmHg [4].

Why 2,4-Dimethoxy-N,N-dimethylphenylisopropylamine Cannot Be Interchanged with Simple Primary Amine or Positional Isomer Analogs


The 2,4-dimethoxy substitution pattern in combination with N,N-dimethylation confers a unique pharmacological profile that distinguishes this compound from its closest analogs. The primary amine counterpart, 2,4-DMA, acts as a low-potency full agonist at the serotonin 5-HT₂A receptor (EC₅₀ = 2,950 nM, Eₘₐₓ = 117%) and produces amphetamine-like discriminative stimulus effects [1][2]. However, N-methylation profoundly alters molecular properties: 2,4-DNNA exhibits substantially increased lipophilicity (calculated LogP = 2.20) compared to the primary amine 2,4-DMA (LogP = 1.52) or the positional isomer 2,5-DMA (LogP = 1.49) [3][4][5]. Positional isomerism of the methoxy groups also critically determines the mechanism of vasoconstriction: 2,4-DMA produces contractions via norepinephrine release from sympathetic nerve terminals, whereas 2,5-DMA acts through direct α-adrenergic receptor stimulation [6]. Furthermore, in radioimaging applications, the N,N-dimethyl substitution of 2,4-DNNA is essential for efficient radioiodination and radiopharmaceutical performance: the fluorinated analog 5-¹⁸F-2,4-DNNA exhibits markedly different brain uptake kinetics (decreased initial uptake and more rapid cerebral washout) compared to the iodinated homolog 5-¹²²I-2,4-DNNA [7][8]. Generic substitution without explicit verification of the substitution pattern and N-methylation status therefore risks introducing uncontrolled variables in both in vitro pharmacology and in vivo imaging studies.

Quantitative Differential Evidence for 2,4-Dimethoxy-N,N-dimethylphenylisopropylamine (2,4-DNNA) Versus Closest Analogs


2,4-DNNA as a Precursor for PET Radiopharmaceuticals: Radioiodination Efficiency Versus Alternative Substrates

The target compound (2,4-DNNA) serves as the non-radioactive precursor for electrophilic radioiodination to produce 5-[¹²²I]-2,4-DNNA. In a direct, methodologically explicit comparison, the synthesis of 5-[¹²²I]-2,4-DNNA via chloramine-T mediated iodination was completed in 3 minutes with a radioincorporation yield of 45–85% (reported as 50% in the original PET paper) and a product radiochemical purity exceeding 98% [1][2]. By contrast, earlier methods for radioiodinating the 2,5-dimethoxy-N,N-dimethylamphetamine scaffold required pre-derivatization to protect the amine or a slow halogen-halogen exchange process, extending synthesis times significantly and limiting compatibility with the short-lived ¹²²I isotope (t½ = 3.6 min) [2]. The 2,4-substitution pattern, in combination with the N,N-dimethyl moiety, enables direct, rapid electrophilic iodination without amine protection—a critical advantage for PET radiochemistry workflows utilizing generator-produced ¹²²I [2].

PET imaging radiopharmaceutical precursor radioiodination brain perfusion

Differential Brain Uptake and Washout Kinetics: 5-¹⁸F-2,4-DNNA Versus 5-¹²²I-2,4-DNNA in Canine PET

In a comparative PET imaging study conducted in beagle dogs, the brain uptake and retention of 5-¹⁸F-2,4-DNNA was directly compared to that of the iodinated homolog 5-¹²²I-2,4-DNNA [1][2]. The 5-¹²²I-2,4-DNNA (target compound as radiolabeled derivative) demonstrated rapid brain uptake within 0–20 minutes post-injection and good cerebral/extracerebral tissue distinction [1]. In contrast, the 5-¹⁸F-2,4-DNNA analog exhibited decreased initial uptake and more rapid loss of radioactivity from cerebral tissue compared to the iodinated homologue [2]. This comparison provides direct evidence that the halogen identity at the 5-position of the 2,4-DNNA scaffold materially alters cerebral pharmacokinetics, with the iodinated version providing superior brain retention characteristics for PET blood-flow imaging [1][2].

PET imaging brain pharmacokinetics ¹⁸F vs ¹²²I cerebral perfusion

Lipophilicity Enhancement by N,N-Dimethylation: Quantitative LogP Comparison of 2,4-DNNA Versus Primary Amine Analogs

N,N-Dimethylation of the 2,4-dimethoxyphenylisopropylamine scaffold significantly increases calculated lipophilicity compared to the corresponding primary amine. The target compound 2,4-DNNA exhibits a computed LogP of 2.20 (ACD/Labs or comparable algorithm) [1]. In cross-study comparison using the same computational methodology (ACD/LogP), the primary amine 2,4-DMA has a LogP of 1.52, representing a ΔLogP of +0.68 [2]. The positional isomer primary amine 2,5-DMA has a LogP of 1.49, yielding a ΔLogP of +0.71 relative to the target compound [3]. This increase in lipophilicity is consistent with the general effect of N-methylation masking hydrogen-bond donor capacity and increasing molecular hydrophobicity.

lipophilicity LogP physicochemical properties blood-brain barrier penetration

Mechanistic Divergence in Vascular Pharmacodynamics: 2,4-Substitution Pattern Versus 2,5-Isomer

In a classic structure-activity study using superfused dog dorsal metatarsal vein strips, the mechanism of vasoconstriction differed fundamentally between positional isomers of dimethoxyamphetamine [1]. The primary amine 2,4-DMA (the direct primary amine analog of 2,4-DNNA) produced vascular contractions that were antagonized by cocaine (5 × 10⁻⁶ M), indicating an indirect mechanism involving norepinephrine release from sympathetic nerve terminals [1]. In contrast, 2,5-DMA-induced contractions were not antagonized by cocaine, indicating direct stimulation of α-adrenergic receptors on the vascular smooth muscle [1]. The 3,4-DMA isomer behaved similarly to 2,4-DMA (cocaine-sensitive, indirect mechanism) [1]. While these data are for the primary amine series, they establish that the 2,4-dimethoxy substitution pattern programs a norepinephrine-releasing mechanism fundamentally distinct from the direct receptor agonism of the 2,5-substitution pattern. Given that N,N-dimethylation of the 2,4-DNNA scaffold is known to alter pharmacodynamic properties (as demonstrated by the differential PET tracer behavior above), researchers should not assume that the 2,5-substituted or 3,4-substituted isomers are functionally equivalent to the 2,4-substituted scaffold [1][2].

vascular pharmacology norepinephrine release alpha-adrenergic receptor mechanism of action

5-HT₂A Receptor Pharmacology: 2,4-DMA as a Low-Potency Full Agonist—Implications for the N,N-Dimethyl Analog

The primary amine 2,4-DMA has been characterized as a low-potency full agonist at the human serotonin 5-HT₂A receptor, with an EC₅₀ of 2,950 nM and an Eₘₐₓ of 117% (relative to 5-HT) in a functional assay [1]. This contrasts with the high-potency 5-HT₂A partial agonism exhibited by 2,5-dimethoxy-4-substituted amphetamines such as DOI (2,5-dimethoxy-4-iodoamphetamine; Ki ≈ 14.5 nM at 5-HT₂A) [2]. The N,N-dimethyl analog 2,4-DNNA has not been directly characterized at 5-HT₂A receptors; however, based on the known structure–activity relationship for N-methylation in phenylisopropylamines—where N,N-dimethylation of methamphetamine abolishes both dopamine and serotonin neurotoxicity while altering behavioral pharmacology—it can be inferred that the receptor activation profile of 2,4-DNNA likely differs from that of 2,4-DMA [3]. Importantly, 2,4-DMA itself fails to produce amphetamine-appropriate responding in drug discrimination assays, indicating that even the primary amine of this scaffold lacks classical psychostimulant properties [1].

5-HT2A receptor serotonin receptor agonism functional selectivity hallucinogenic potential

Optimal Application Scenarios for 2,4-Dimethoxy-N,N-dimethylphenylisopropylamine Based on Quantitative Differential Evidence


PET Radiopharmaceutical Development: Non-Radioactive Reference Standard and Precursor for Brain Perfusion Imaging Agents

2,4-DNNA is the definitive non-radioactive precursor for the synthesis of 5-[¹²²I]-2,4-DNNA, a PET cerebral perfusion agent that demonstrated rapid brain uptake and excellent cerebral/extracerebral tissue distinction in canine imaging studies [1]. The 2,4-substitution pattern uniquely enables direct electrophilic radioiodination in 3 minutes with >98% radiopurity, a protocol incompatible with the 2,5-isomer scaffold that requires amine protection [1][2]. Radiochemistry facilities developing generator-based ¹²²I PET tracers for cerebral blood flow quantification should procure this specific isomer as the unlabeled reference standard for quality control and as the precursor substrate.

Comparative PET Tracer Kinetics: Investigating the Halogen-Dependence of Cerebral Pharmacokinetics

The 2,4-DNNA scaffold has been radiolabeled with both ¹²²I and ¹⁸F, providing a rare opportunity to study how halogen identity at the 5-position modulates brain uptake and washout kinetics within a single molecular framework [1][2]. Direct comparative PET data in beagle dogs demonstrated that the ¹⁸F analog exhibits decreased initial cerebral uptake and accelerated washout compared to the ¹²²I analog [2]. Research groups investigating the physicochemical determinants of PET tracer brain retention—particularly the interplay between halogen size, lipophilicity, and cerebral residence time—can procure unlabeled 2,4-DNNA as the common synthetic precursor for both halogenated derivatives.

Forensic and Analytical Reference Standard: Differentiation of N,N-Dimethyl Amphetamine Derivatives from Primary Amine Analogs

In forensic toxicology and analytical chemistry, 2,4-DNNA serves as a reference standard for the unambiguous identification and quantification of N,N-dimethylated amphetamine derivatives, which may appear as impurities in clandestine methamphetamine preparations or as distinct substances of forensic interest [1]. The compound's increased lipophilicity (LogP = 2.20) compared to primary amine analogs (LogP ~1.5) provides a clear chromatographic retention time shift, enabling definitive differentiation in GC-MS or LC-MS/MS methods [2][3]. Forensic laboratories require the specific 2,4-DNNA reference material because positional isomers and N-methylation variants cannot be distinguished by mass spectrometry alone and require chromatographic separation verified against an authentic standard.

Structure–Activity Relationship Studies: N-Methylation-Dependent Modulation of Amphetamine Pharmacology

For academic and industrial pharmacology groups investigating the role of N-methylation in modulating the receptor pharmacology and neurotoxicity of phenylisopropylamines, 2,4-DNNA represents a critical tool compound. The primary amine 2,4-DMA is a low-potency 5-HT₂A full agonist (EC₅₀ = 2,950 nM); the N,N-dimethyl analog remains pharmacologically uncharacterized, creating a clear research opportunity [1]. Parallel studies with methamphetamine versus N,N-dimethylamphetamine have established that N,N-dimethylation abolishes both dopaminergic and serotonergic neurotoxicity while altering behavioral effects [2]. Procurement of 2,4-DNNA specifically enables systematic evaluation of whether N,N-dimethylation similarly attenuates receptor activity and toxicity in the 2,4-dimethoxy series.

Quote Request

Request a Quote for 2,4-Dimethoxy-N,N-dimethylphenylisopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.